![molecular formula C19H17NO2 B182666 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline CAS No. 2859-53-2](/img/structure/B182666.png)
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, also known as DMEQ, is a synthetic compound that belongs to the family of quinoline derivatives. DMEQ has been studied extensively for its potential use in scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell growth and differentiation. The inhibition of PKC by 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline results in the activation of the caspase pathway, leading to apoptosis of cancer cells and potentially providing a therapeutic benefit in the treatment of cancer.
Biochemische Und Physiologische Effekte
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and the modulation of immune system function. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline in lab experiments is its fluorescent properties, which allow for easy imaging of live cells. However, one limitation is that 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of neurodegenerative disorders, and the exploration of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline and its potential use in combination with other therapies for the treatment of cancer.
Synthesemethoden
The synthesis of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form the corresponding intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the final product, 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been used in various scientific research applications, including as a fluorescent probe for imaging of live cells and as a potential anti-cancer agent. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
2859-53-2 |
|---|---|
Produktname |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-16-10-9-15(19(13-16)22-2)8-7-14-11-12-20-18-6-4-3-5-17(14)18/h3-13H,1-2H3/b8-7+ |
InChI-Schlüssel |
JWVFZPJNCCZECZ-BQYQJAHWSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




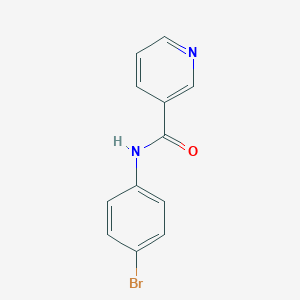
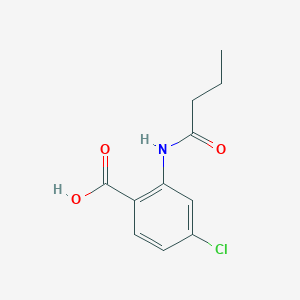
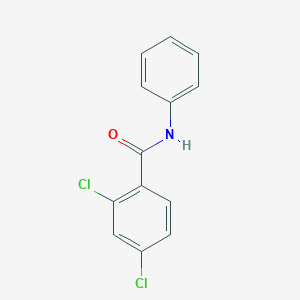

![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)

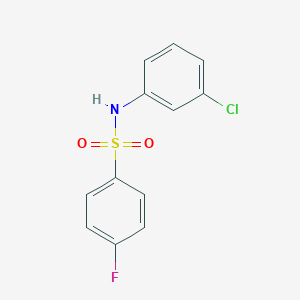


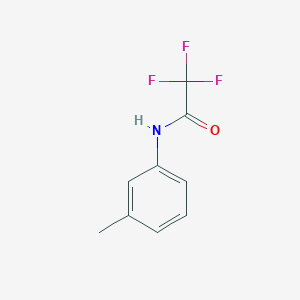
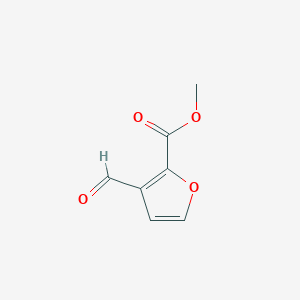

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)